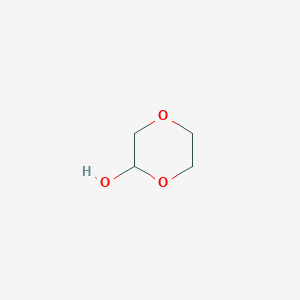
1,4-Dioxan-2-ol
描述
1,4-Dioxan-2-ol is a heterocyclic organic compound with the molecular formula C4H8O3. It is a six-membered ring containing two oxygen atoms at positions 1 and 4, and a hydroxyl group at position 2. This compound is known for its stability and versatility in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dioxan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol with formaldehyde under acidic conditions, followed by cyclization to form the dioxane ring . Another method includes the oxidation of 1,4-dioxane using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of 1,4-dioxane. This process involves the use of metal catalysts such as platinum or palladium to facilitate the oxidation reaction, resulting in the formation of this compound .
化学反应分析
Types of Reactions
1,4-Dioxan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,4-dioxane-2-one and other oxidation products.
Reduction: Reduction reactions can convert it back to 1,4-dioxane or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: 1,4-dioxane-2-one, hydroxyperoxyl radicals.
Reduction: 1,4-dioxane.
Substitution: Various substituted dioxane derivatives.
科学研究应用
1,4-Dioxan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a stabilizer in biological assays and experiments.
Medicine: It is investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: It is used in the production of plastics, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Dioxan-2-ol involves its interaction with various molecular targets and pathways. In oxidation reactions, it forms hydroxyperoxyl radicals, which can further react to produce other oxidation products . These radicals play a crucial role in breaking down pollutants and other organic compounds in environmental applications .
相似化合物的比较
Similar Compounds
1,4-Dioxane: A similar compound with a six-membered ring but without the hydroxyl group.
Diethylene glycol: Another related compound with two ethylene glycol units linked by an ether bond.
Tetrahydrofuran: A five-membered ring ether with similar solvent properties.
Uniqueness
1,4-Dioxan-2-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and physical properties compared to its analogs. This hydroxyl group allows for additional hydrogen bonding and makes it a versatile intermediate in various chemical reactions .
属性
IUPAC Name |
1,4-dioxan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-4-3-6-1-2-7-4/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQWXOKSUCPOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337353 | |
| Record name | 1,4-Dioxan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22347-47-3 | |
| Record name | 1,4-Dioxan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















